trans-Piperitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

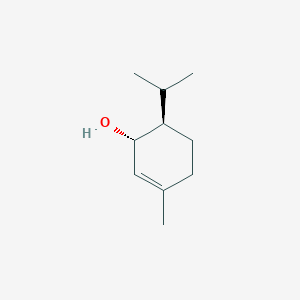

trans-Piperitol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of peppermint and spearmint. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has a chiral center, making it optically active, and the (+)-trans isomer is one of the enantiomers of piperitenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Piperitol can be synthesized through several methods, including:

Hydrogenation of Piperitenone: One common method involves the hydrogenation of piperitenone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure.

Reduction of Piperitenone: Another method involves the reduction of piperitenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils of peppermint and spearmint. The process includes steam distillation followed by fractional distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Piperitol can undergo oxidation reactions to form piperitenone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form piperitenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Piperitenone and other oxidized derivatives.

Reduction: Various piperitenol derivatives.

Substitution: Substituted piperitenol compounds with different functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: trans-Piperitol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Antimicrobial Activity: The compound has shown antimicrobial properties and is studied for its potential use in developing new antimicrobial agents.

Medicine:

Therapeutic Potential: Research is ongoing to explore the therapeutic potential of this compound in treating various ailments, including its anti-inflammatory and analgesic properties.

Industry:

Flavor and Fragrance: Widely used in the flavor and fragrance industry due to its pleasant minty aroma. It is a key ingredient in the formulation of mint-flavored products and perfumes.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action of trans-Piperitol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Menthol: Another monoterpenoid alcohol with a similar minty aroma, commonly found in peppermint oil.

Piperitone: A related compound with a similar structure but different functional groups.

Carvone: A monoterpenoid ketone with a minty aroma, found in spearmint oil.

Uniqueness: trans-Piperitol is unique due to its specific chiral configuration and its presence in both peppermint and spearmint oils. Its distinct aroma and potential therapeutic properties set it apart from other similar compounds.

Biological Activity

trans-Piperitol, a monoterpene alcohol, is a compound found in various essential oils, particularly from plants in the mint family. It is known for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

This compound is chemically defined as 1R,6S-6-isopropyl-3-methylcyclohex-2-ene-1-ol. Its structure contributes to its interactions with biological systems, influencing its efficacy in various applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of this compound against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Enterobacter aerogenes. The minimal inhibitory concentration (MIC) values were notably lower for this compound compared to β-pinene, indicating a stronger antibacterial effect. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Cell Death (%) |

|---|---|---|

| E. coli | 125 | 25.54 |

| P. aeruginosa | 250 | 24.77 |

| E. aerogenes | 62.50 | 76.25 |

The study found that after 24 hours of exposure, this compound caused significant cell membrane alterations and depolarization, leading to increased cell death rates compared to controls and other tested compounds .

Antioxidant Activity

This compound also displays notable antioxidant properties. The antioxidant activity was assessed using DPPH and ABTS scavenging assays, with results shown in Table 2.

| Sample | IC50 (mg/mL) | Assay Type |

|---|---|---|

| Trolox | 0.66 ± 0.04 | DPPH |

| P. dhana essential oil | 9.13 ± 0.11 | DPPH |

| This compound | 14.76 ± 0.15 | DPPH |

| β-Pinene | 15.45 ± 0.25 | DPPH |

The IC50 values indicate that while this compound has antioxidant activity, it is less potent than Trolox and the essential oil from Peucedanum dhana but still demonstrates significant scavenging ability .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that this compound exhibited cytotoxicity towards human colonic adenocarcinoma (SW480) cells, with a selectivity index suggesting potential therapeutic applications.

Table 3: Cytotoxicity Results

| Cell Line | CC50 (µg/mL) |

|---|---|

| SW480 | 30 |

| A549 | 45 |

| HeLa | 50 |

These findings suggest that while this compound has promising anticancer properties, further research is necessary to elucidate its mechanisms of action and therapeutic potential .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

- Antimicrobial Activity: Effective against several bacterial strains with lower MIC values than β-pinene.

- Antioxidant Activity: Demonstrates significant scavenging ability but less potent than some standard antioxidants.

- Cytotoxicity: Shows selective cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Properties

CAS No. |

16721-39-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |

InChI Key |

HPOHAUWWDDPHRS-VHSXEESVSA-N |

SMILES |

CC1=CC(C(CC1)C(C)C)O |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(C)C)O |

Canonical SMILES |

CC1=CC(C(CC1)C(C)C)O |

Key on ui other cas no. |

65733-28-0 16721-39-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.